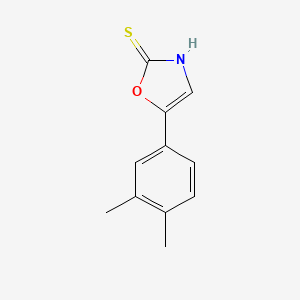
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione (hereinafter referred to as 5-DMPOT) is a heterocyclic compound, which has a wide range of applications in the field of chemistry. It is used as a precursor for the synthesis of other compounds, and has been studied for its potential use in pharmaceuticals, agrochemicals, and industrial applications. Its unique structure makes it an interesting target for further research.
Scientific Research Applications
5-DMPOT has been studied for its potential use in various scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. It has also been studied for its potential use in the synthesis of polymers and catalysts. Additionally, it has been studied for its potential use in the synthesis of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 5-DMPOT is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. Additionally, it is believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPOT are not yet fully understood. However, it has been shown to have anti-tumor and anti-inflammatory effects in animal models. Additionally, it has been shown to have antioxidant, anti-apoptotic, and anti-fibrotic effects. It has also been shown to have neuroprotective and anti-neurodegenerative effects.
Advantages and Limitations for Lab Experiments
The advantages of 5-DMPOT for lab experiments include its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitations of 5-DMPOT for lab experiments are its lack of solubility in water and its low solubility in organic solvents. Additionally, it is not very soluble in common organic solvents, such as methanol and ethanol.
Future Directions
Future research on 5-DMPOT should focus on its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. Additionally, further research should focus on its potential use in the synthesis of polymers and catalysts. Additionally, research should focus on its potential use in the synthesis of organic semiconductors and photovoltaic materials. Finally, further research should focus on its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
5-DMPOT can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig-type reactions, and the use of organometallic compounds. In the Grignard method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Grignard reagent to form the desired product. In the Wittig-type reaction, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Wittig reagent to form the desired product. In the organometallic method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with an organometallic compound to form the desired product.
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-3-4-9(5-8(7)2)10-6-12-11(14)13-10/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXSEOQYSNHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=S)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515815.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515834.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B6515838.png)
![1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6515848.png)
![ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate](/img/structure/B6515849.png)
![N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515860.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515863.png)
![2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515864.png)
![methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate](/img/structure/B6515877.png)
![ethyl 1-{11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylate](/img/structure/B6515882.png)
![3-chloro-6-[(4-chlorophenyl)methanesulfonyl]pyridazine](/img/structure/B6515896.png)